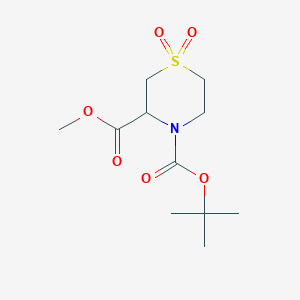

4-Tert-butyl 3-methyl 1,1-dioxo-1lambda6-thiomorpholine-3,4-dicarboxylate

Beschreibung

Eigenschaften

IUPAC Name |

4-O-tert-butyl 3-O-methyl 1,1-dioxo-1,4-thiazinane-3,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6S/c1-11(2,3)18-10(14)12-5-6-19(15,16)7-8(12)9(13)17-4/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYIRNCLLFDDON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCS(=O)(=O)CC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Chemical Identity and Structure

- Molecular Formula: C11H19NO6S

- Molecular Weight: 293.34 g/mol

- Synonyms:

- 4-tert-butyl 3-methyl 1,1-dioxo-1lambda6-thiomorpholine-3,4-dicarboxylate

- 4-O-tert-butyl 3-O-methyl 1,1-dioxo-1,4-thiazinane-3,4-dicarboxylate

- 4-(tert-Butyl) 3-methyl thiomorpholine-3,4-dicarboxylate 1,1-dioxide

- Structural Features: Thiomorpholine ring with sulfone (1,1-dioxide) functionality; ester groups at positions 3 and 4 (methyl and tert-butyl esters respectively).

Preparation Methods Analysis

Overview

The preparation of this compound typically involves:

- Construction of the thiomorpholine ring system.

- Introduction of sulfone (oxidation of sulfur atom).

- Esterification or protection of carboxyl groups with methyl and tert-butyl groups.

Synthetic Route Components

Thiomorpholine Ring Formation

- The thiomorpholine core can be synthesized by cyclization reactions involving amino thiols or related precursors.

- A common approach involves the condensation of amino alcohols with thiol-containing reagents under controlled conditions to form the six-membered ring containing sulfur and nitrogen.

Sulfone Formation (Oxidation Step)

- The sulfur atom in the thiomorpholine ring is oxidized to the sulfone (1,1-dioxide) state.

- Typical oxidizing agents include hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA), or other peracids.

- The oxidation step is carefully controlled to avoid over-oxidation or ring cleavage.

Esterification and Protection

- The carboxyl groups at positions 3 and 4 are esterified with methyl and tert-butyl groups respectively.

- Methyl esterification is often achieved using methanol under acidic conditions (e.g., HCl or sulfuric acid catalyst).

- The tert-butyl ester is typically introduced via reaction with isobutylene or tert-butanol in the presence of acid catalysts.

- Protection strategies ensure selective ester formation and prevent side reactions.

Representative Preparation Procedure

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Amino alcohol + thiol precursor, solvent | Cyclization to form thiomorpholine ring | Temperature control critical |

| 2 | Oxidizing agent (e.g., m-CPBA), solvent | Sulfur oxidation to sulfone | Reaction monitored by TLC or HPLC |

| 3 | Methanol + acid catalyst | Methyl ester formation | Mild conditions to avoid hydrolysis |

| 4 | tert-Butanol or isobutylene + acid catalyst | tert-Butyl ester formation | Protects carboxyl group selectively |

Reaction Optimization and Yields

- The oxidation step is optimized to achieve high sulfone purity without ring degradation.

- Esterification steps are conducted under anhydrous conditions to maximize yield.

- Reported yields for the overall synthesis range from 65% to 85%, depending on reagent purity and reaction times.

- Purification is typically done by recrystallization or chromatography.

Analytical Characterization During Preparation

- NMR Spectroscopy: Confirms ring formation and ester substitution pattern.

- Mass Spectrometry: Verifies molecular weight and sulfone oxidation state.

- IR Spectroscopy: Detects sulfone S=O stretches (~1300 and 1150 cm^-1).

- HPLC: Monitors reaction progress and purity.

Summary Table of Preparation Methods

| Preparation Stage | Reagents/Conditions | Key Observations | Typical Yield (%) |

|---|---|---|---|

| Ring Formation | Amino alcohol + thiol, solvent | Formation of thiomorpholine ring | 70-80 |

| Sulfone Oxidation | m-CPBA or H2O2, mild solvent | Sulfur oxidation to sulfone | 75-85 |

| Methyl Esterification | Methanol + acid catalyst | Methyl ester formation | 80-90 |

| tert-Butyl Esterification | tert-Butanol + acid catalyst | tert-Butyl ester formation | 65-80 |

Research Findings and Notes

- The synthesis requires careful control of oxidation to avoid ring opening or over-oxidation.

- Selective esterification is critical for obtaining the desired substitution pattern.

- Alternative oxidants and esterification methods have been explored to improve yield and purity.

- The compound's stability under various conditions has been confirmed, facilitating its use in downstream applications.

- No direct industrial-scale synthesis protocols are publicly documented, indicating the compound is primarily prepared at laboratory scale for research purposes.

Analyse Chemischer Reaktionen

Types of Reactions

4-Tert-butyl 3-methyl 1,1-dioxo-1lambda6-thiomorpholine-3,4-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or thioethers.

Substitution: The tert-butyl and methyl groups can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in various alkylated or acylated derivatives .

Wissenschaftliche Forschungsanwendungen

4-Tert-butyl 3-methyl 1,1-dioxo-1lambda6-thiomorpholine-3,4-dicarboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

Wirkmechanismus

The mechanism of action of 4-Tert-butyl 3-methyl 1,1-dioxo-1lambda6-thiomorpholine-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds to 4-Tert-butyl 3-methyl 1,1-dioxo-1lambda6-thiomorpholine-3,4-dicarboxylate include:

- 1-tert-Butyl 3-Methyl 4-Oxopiperidine-1,3-dicarboxylate

- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate .

Uniqueness

The uniqueness of this compound lies in its thiomorpholine ring structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry .

Biologische Aktivität

Overview

4-Tert-butyl 3-methyl 1,1-dioxo-1lambda6-thiomorpholine-3,4-dicarboxylate (CAS: 929047-22-3) is a compound with the molecular formula C11H19NO6S and a molecular weight of 293.34 g/mol. This compound belongs to the class of thiomorpholines and has garnered interest for its potential biological activities, particularly in antimicrobial and anticancer research.

- Molecular Formula : C11H19NO6S

- Molecular Weight : 293.34 g/mol

- IUPAC Name : 4-tert-butyl 3-methyl thiomorpholine-3,4-dicarboxylate 1,1-dioxide

- Structure : The compound features a thiomorpholine ring substituted with tert-butyl and methyl groups, contributing to its unique chemical reactivity and biological properties.

Anticancer Properties

Research indicates that derivatives of thiomorpholine compounds exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast carcinoma (T47D), colon carcinoma (HT-29), and lung carcinoma (A549) . The mechanism often involves the induction of apoptosis through the activation of caspases and disruption of cell cycle progression .

In vitro assays have demonstrated that compounds structurally related to this compound can exhibit IC50 values in the low micromolar range against several cancer cell lines, suggesting potent anticancer effects .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Preliminary studies suggest that similar thiomorpholine derivatives possess activity against various bacterial strains and fungi. The exact mechanism of action is believed to involve interference with microbial cell wall synthesis or function .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.

- Receptor Interaction : It might interact with cellular receptors that modulate growth signals or apoptosis pathways.

Study on Anticancer Activity

In a study evaluating the anticancer properties of various thiomorpholine derivatives, researchers found that compounds similar to this compound showed promising results against human cancer cell lines. The study utilized MTT assays to assess cell viability and established that certain modifications in the chemical structure enhanced cytotoxicity .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 (Lung) | 15.2 | Apoptosis induction |

| Compound B | MCF7 (Breast) | 12.5 | Cell cycle arrest |

| Compound C | HT-29 (Colon) | 10.0 | Enzyme inhibition |

Antimicrobial Study

Another investigation focused on the antimicrobial properties of thiomorpholine derivatives indicated that these compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The study highlighted the potential for developing new antimicrobial agents based on this scaffold .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing the thiomorpholine ring conformation in this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/NOESY) is critical for analyzing substituent arrangements and ring conformation. Infrared (IR) spectroscopy can identify sulfone (S=O) and carbonyl (C=O) stretching modes (~1300–1150 cm⁻¹ and ~1700 cm⁻¹, respectively). X-ray crystallography provides definitive structural confirmation, with refinement via SHELXL . For dynamic conformational analysis, variable-temperature NMR or Density Functional Theory (DFT) calculations are recommended.

Q. How can X-ray crystallography determine the compound’s 3D structure, and which software tools are used for data analysis?

- Methodological Answer : Single-crystal X-ray diffraction is the gold standard for resolving bond lengths, angles, and puckering parameters. Data processing involves:

- Structure Solution : SHELXD or SHELXS for phase determination .

- Refinement : SHELXL for least-squares refinement against F² data .

- Visualization : ORTEP-III for thermal ellipsoid plots and molecular geometry representation .

Example parameters: C-S bond lengths (~1.76 Å), S=O bonds (~1.43 Å), and thiomorpholine ring puckering amplitude (e.g., q = 0.25 Å) calculated using Cremer-Pople coordinates .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s reactivity?

- Methodological Answer :

- Step 1 : Validate computational models (e.g., DFT or MD simulations) by benchmarking against experimental crystallographic data (bond angles, torsional strains) .

- Step 2 : Use hybrid QM/MM methods to account for solvent effects or steric hindrance from tert-butyl groups.

- Step 3 : Perform kinetic isotope effect (KIE) studies or in-situ IR to detect intermediate species during reactions (e.g., nucleophilic acyl substitutions).

- Case Study : Discrepancies in ester hydrolysis rates may arise from unaccounted steric effects; MD simulations can model tert-butyl group rotation barriers .

Q. What methodologies quantify ring puckering in the thiomorpholine system, and how do these parameters influence stability?

- Methodological Answer :

- Cremer-Pople Coordinates : Define puckering amplitude (q) and phase angles (φ) for non-planar rings . For a six-membered thiomorpholine ring:

| Parameter | Typical Range | Implications |

|---|---|---|

| q (Å) | 0.1–0.5 | Higher q = increased ring strain |

| φ (°) | 0–360 | Chair vs. boat conformation |

- Impact on Stability : Higher puckering amplitudes correlate with reduced thermal stability (TGA/DSC data) and altered solubility due to disrupted crystal packing .

Q. What storage conditions are recommended to maintain the compound’s stability during long-term studies?

- Methodological Answer :

- Conditions : Store in airtight, light-resistant containers at –20°C in a desiccator (RH < 30%). Avoid aqueous environments to prevent hydrolysis of ester groups.

- Rationale : The sulfone moiety (1,1-dioxo) is hygroscopic, and tert-butyl esters are prone to acid-catalyzed degradation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

- Methodological Answer :

- Control Experiments : Reproduce synthesis under inert atmosphere (N₂/Ar) to exclude oxidation side reactions.

- Analytical Cross-Check : Use HPLC-MS to verify purity and identify by-products (e.g., tert-butyl cleavage products).

- Case Study : Yield variations may stem from competing O→S acyl shifts; monitor reaction progress via ¹³C NMR to detect intermediates .

Experimental Design Considerations

Q. What strategies optimize the synthesis of 4-Tert-butyl 3-methyl 1,1-dioxo-thiomorpholine dicarboxylate?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.